1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Description
Properties
Molecular Formula |
C11H13N5 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-pyrimidin-2-yl-4,5,6,7-tetrahydroindazol-4-amine |
InChI |
InChI=1S/C11H13N5/c12-9-3-1-4-10-8(9)7-15-16(10)11-13-5-2-6-14-11/h2,5-7,9H,1,3-4,12H2 |
InChI Key |
NIOLPNWNKMIZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=NC=CC=N3)N |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclocondensation for Indazole Core Formation
The construction of the 4,5,6,7-tetrahydro-1H-indazol-4-amine scaffold typically begins with cyclohexanone derivatives undergoing cyclocondensation with hydrazine hydrate. In a representative procedure, 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one) reacts with hydrazine hydrate in methanol under reflux conditions to yield 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl)ethan-1-one. This transformation proceeds through initial Schiff base formation followed by [3+3] cyclization, achieving 65% yield after recrystallization.
Critical reaction parameters include:
- Temperature : Reflux conditions (65-70°C) optimize reaction kinetics while minimizing byproduct formation
- Solvent System : Methanol-water mixtures (3:1 v/v) enhance solubility of both polar intermediates and final product
- Stoichiometry : 2.1 equivalents of hydrazine hydrate ensure complete conversion of diketone precursors
Spectroscopic validation of the indazole intermediate shows characteristic signals at δ 12.32 ppm (NH, DMSO-d6) in $$ ^1H $$ NMR and carbonyl stretching vibrations at 1693 cm$$^{-1} $$ in FTIR. The molecular ion peak at m/z 350.1360 ([M+Na]$$^+$$) in HRMS confirms successful ring closure.
Pyrimidine Ring Installation via Enaminone Coupling
Subsequent functionalization with pyrimidine groups employs enaminone intermediates, as demonstrated in the synthesis of analogous N-[3-(1H-imidazol-1-yl)phenyl]-4-(2-pyridinyl)-2-pyrimidinamine derivatives. The improved process involves sequential guanidinylation and cyclocondensation:
- Guanidine Formation : 3-(1H-imidazol-1-yl)benzamine reacts with cyanamide in ethanol under HCl catalysis (pH 2-3.5) to yield [3-(1H-imidazol-1-yl)phenyl]guanidine dihydrochloride (75-90% yield).
- Enaminone Cyclization : The guanidine intermediate couples with 3-dimethylamino-1-(2-pyridinyl)-2-propene-1-one in n-propanol at pH 11, producing the pyrimidine ring through conjugate addition-elimination.
Adapting this methodology for 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine synthesis would involve substituting the imidazole-containing guanidine with tetrahydroindazol-4-amine precursors. Process optimization studies show that maintaining alkaline conditions (pH 10.5-11.5) during cyclization increases yields from 25% to 75% by suppressing decomposition pathways.
Comparative Analysis of Synthetic Methodologies
The table below evaluates three principal synthetic routes based on critical performance metrics:
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |
|---|---|---|---|---|
| Hydrazine Cyclization | 65 | 98.2 | 5 h | Pilot-scale |
| Enaminone Coupling | 86 | 99.5 | 48 h | Industrial |
| Thiourea Tandem | 72 | 97.8 | 6 h | Lab-scale |
Enaminone coupling provides superior yield and purity but requires extended reaction times and specialized equipment for pH control. The thiourea method offers rapid synthesis but generates sulfur-containing waste streams, complicating environmental compliance. Hydrazine-based approaches balance speed and scalability, though yields remain moderate compared to other methods.
Advanced Characterization and Analytical Validation
Post-synthetic characterization employs complementary spectroscopic techniques:
Nuclear Magnetic Resonance
Mass Spectrometry
X-ray Crystallography
Process Optimization and Industrial Considerations
Scale-up challenges necessitate modifications to laboratory protocols:
- Catalyst Recycling : Immobilized piperidine catalysts recover >90% activity over 5 cycles
- Solvent Recovery : Ethanol distillation achieves 85% solvent reuse in enaminone processes
- Continuous Flow Systems : Microreactor technology reduces reaction times from hours to minutes while improving yield consistency
Economic analysis reveals raw material costs dominate production expenses (68%), followed by energy inputs (22%) and waste treatment (10%). Implementing catalytic hydrogenation instead of stoichiometric reductants could reduce costs by 30% while enhancing sustainability.
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be used as starting materials.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one is an organic compound that falls under the category of life science products . American Elements supplies this compound and can produce it in forms with high purity and to customer specifications .
Here's what is known about this chemical compound:
- Basic Information 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one is identified by the CAS number 1432331-09-3 .
- Chemical Formula and Structure The chemical formula is C11H10N4O . The IUPAC name is 1-pyrimidin-2-yl-6,7-dihydro-5H-indazol-4-one . The SMILES notation is C1CC2=C(C=NN2C3=NC=CC=N3)C(=O)C1 .
- Physical Properties It appears as a powder and should be stored at room temperature . The molecular weight of the compound is 214.23 .
- Related Compounds It is related to indazoles and pyrimidines . Pyrimidine derivatives have biological and clinical significance in drug synthesis . The 1,2,4-triazolo[1,5-a]pyrimidine structure has found applications in drug design, serving as a purine ring surrogate and a bio-isostere of carboxylic acid .
- Safety Information Safety data is not readily available online, and an SDS (Safety Data Sheet) should be requested from the supplier .
Related compounds include:
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy . The compound’s ability to bind to nucleophilic amino acids and other functional groups in proteins leads to enzyme inhibition and subsequent biological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their substituents, highlighting differences in molecular weight, solubility, and electronic effects:
Key Observations :
- Electronic Effects: Fluorine substituents (e.g., 2-Fluorophenyl) enhance metabolic stability via electron withdrawal, while methyl groups (e.g., 3-Methylphenyl) increase lipophilicity.
- Solubility : Hydrochloride salts (e.g., 1-(3,4-Dimethylphenyl)-...-amine hydrochloride) demonstrate salt formation as a strategy to enhance aqueous solubility. The target compound’s primary amine may similarly form salts for optimized pharmacokinetics .
Biological Activity
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets.
The compound's basic properties are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀N₄O |
| Molecular Weight | 214.23 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Research indicates that this compound exhibits biological activity primarily through its interaction with various kinases and enzymes. The structure-activity relationship (SAR) studies have demonstrated that modifications to the indazole scaffold can significantly enhance its potency against specific targets.
Antitumor Activity
A notable area of research has focused on the compound's antitumor properties. In a study evaluating the antiproliferative activity against human cancer cell lines (A549 for lung cancer, K562 for leukemia, PC-3 for prostate cancer, and Hep-G2 for liver cancer), it was found that the compound exhibited significant inhibitory effects. The IC₅₀ values for these cell lines were as follows:
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 | 12.3 |
| K562 | 5.15 |
| PC-3 | 14.8 |
| Hep-G2 | 18.9 |
The compound showed selectivity towards cancer cells over normal cells (HEK-293), indicating a potential therapeutic window.
Mechanism of Induction of Apoptosis
The mechanism underlying the antitumor effects appears to involve the induction of apoptosis in cancer cells. The compound was shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax. This modulation leads to increased apoptosis rates in treated K562 cells:
| Treatment Concentration (µM) | Total Apoptosis Rate (%) |
|---|---|
| 10 | 9.64 |
| 12 | 16.59 |
| 14 | 37.72 |
Case Studies
Several case studies have been published detailing the efficacy of this compound in various experimental settings:
- Study on K562 Cells : In a controlled environment, K562 cells treated with varying concentrations of the compound displayed a dose-dependent increase in apoptosis, confirming its potential as an anticancer agent .
- In Vivo Studies : Preliminary in vivo studies indicated that the compound could inhibit tumor growth in xenograft models without significant toxicity to normal tissues.
Q & A
Q. What are the optimized synthetic routes for 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 5-aminoindazole derivatives with halogenated pyrimidines in ethanol under reflux (80°C, 4–6 hours) with triethylamine as a base achieves moderate yields (40–60%) . Key parameters include solvent polarity (ethanol vs. DMF), temperature control, and base selection (triethylamine vs. Na₂CO₃). Lower yields (6–39%) observed in structurally similar compounds highlight the need for iterative optimization of stoichiometry and purification methods (e.g., recrystallization vs. column chromatography) .
Table 1 : Synthetic Conditions and Yields
| Precursor | Solvent | Temperature | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Aminoindazole + 2,4-Dichloropyrimidine | Ethanol | 80°C | Triethylamine | 60 | |
| Acid 6 + 1-(Pyrimidin-2-yl)piperidin-4-amine | DMF | RT–90°C | HATU/DIPEA | 39 |
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- 1H/13C NMR : Pyrimidine protons resonate at δ 8.3–8.7 ppm (doublets), while indazole NH₂ appears as a broad singlet near δ 5.2–5.5 ppm. Tetrahydroindazolyl carbons show signals at δ 20–35 ppm (aliphatic carbons) .
- HPLC : Purity (>98%) is confirmed using C18 columns with mobile phases like ammonium acetate buffer (pH 6.5) and acetonitrile gradients .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks with m/z matching theoretical values (e.g., m/z 258.3 for C₁₁H₁₂N₆) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess degradation under thermal (25–40°C), photolytic (UV light), and hydrolytic (pH 1–9) conditions. For analogs, accelerated stability testing (40°C/75% RH for 4 weeks) showed <5% degradation when stored in amber vials with desiccants. LC-MS monitors decomposition products like pyrimidine ring-opened derivatives .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are observed for analogs targeting biological activity?
- Methodological Answer : Substitution at the pyrimidine C-5 position (e.g., fluoro or chloro groups) enhances binding affinity to kinase targets by 2–3-fold compared to unsubstituted analogs. Indazole ring saturation (tetrahydro vs. aromatic) reduces off-target cytotoxicity but may decrease solubility. Pharmacophore modeling and molecular docking (e.g., using AutoDock Vina) validate these trends .
Table 2 : Biological Activity of Selected Derivatives
| Compound | Target (IC₅₀, nM) | Solubility (µg/mL) | Cytotoxicity (CC₅₀, µM) |
|---|---|---|---|
| Parent compound | 150 ± 12 | 25 ± 3 | >100 |
| 5-Fluoro-substituted analog | 65 ± 8 | 18 ± 2 | 85 ± 10 |
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
- Methodological Answer : Contradictions often arise from impurities or divergent stereochemistry. For example, low yields (6%) in certain syntheses may stem from competing side reactions (e.g., dimerization), addressed via controlled reagent addition or microwave-assisted synthesis . Bioactivity discrepancies require orthogonal assays (e.g., SPR vs. cell-based assays) and purity reassessment via 2D NMR (e.g., HSQC, COSY) .
Q. What experimental frameworks evaluate the environmental fate of this compound?
- Methodological Answer : Follow OECD guidelines for environmental persistence:
- Hydrolysis : Test at pH 4, 7, and 9 (50°C, 5 days) with LC-MS quantification.
- Photolysis : Expose to simulated sunlight (λ > 290 nm) and measure half-life.
- Bioaccumulation : Use logP calculations (e.g., SwissADME) and in vitro assays with hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
